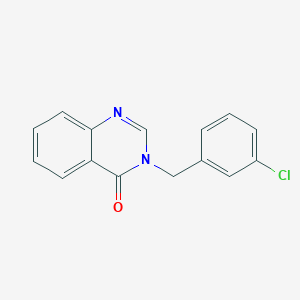

3-(3-chlorobenzyl)-4(3H)-quinazolinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(3-chlorophenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-5-3-4-11(8-12)9-18-10-17-14-7-2-1-6-13(14)15(18)19/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGREUNHANZKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Chlorobenzyl 4 3h Quinazolinone and Its Analogues

Retrosynthetic Analysis for the 3-(3-chlorobenzyl)-4(3H)-quinazolinone Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available precursors. For this compound, two primary disconnection strategies are apparent.

Approach A: This approach involves the disconnection of the N3-C (benzyl) bond. This is a common strategy for N-substituted heterocycles. The target molecule is simplified to an unsubstituted 4(3H)-quinazolinone core and a suitable benzylating agent, such as 3-chlorobenzyl bromide. The 4(3H)-quinazolinone itself can be further disconnected via the Niementowski reaction, leading back to anthranilic acid and formamide (B127407).

Approach B: This strategy focuses on constructing the quinazolinone ring with the N3-substituent already in place. The key disconnection is made across the N1-C2 and C4-N3 bonds of the pyrimidine (B1678525) ring. This leads to an N-acylated anthranilic acid derivative (formed from anthranilic acid and a formylating agent) and the primary amine, 3-chlorobenzylamine (B151487). An alternative disconnection within this approach breaks the molecule down to a 2-aminobenzamide (B116534) derivative and 3-chlorobenzaldehyde. A widely used variant of this approach involves the formation of a 2-substituted-1,3-benzoxazin-4-one intermediate from anthranilic acid, which then undergoes condensation with 3-chlorobenzylamine to yield the final product.

These retrosynthetic pathways highlight the key starting materials typically required: anthranilic acid (or its derivatives), a C1 source (like formamide or orthoformates), and 3-chlorobenzylamine or 3-chlorobenzaldehyde.

Classical Synthetic Routes to 4(3H)-Quinazolinones and Benzyl (B1604629) Substituents

Traditional methods for synthesizing the 4(3H)-quinazolinone scaffold have been well-established for decades, primarily relying on the cyclization of anthranilic acid derivatives.

A cornerstone of quinazolinone synthesis is the use of anthranilic acid and its derivatives. nih.gov One of the most common multi-step methods involves the initial acylation of anthranilic acid. nih.gov

A typical sequence proceeds as follows:

Acylation: Anthranilic acid is first acylated. For the synthesis of 2-unsubstituted quinazolinones, a formylating agent is used. For 2-substituted analogues, other acylating agents like acetic anhydride (B1165640) or butyryl chloride can be employed. nih.gov

Cyclization to Benzoxazinone (B8607429): The resulting N-acyl anthranilic acid is then cyclized, typically by heating with acetic anhydride. nih.govnih.govnih.govscholarsresearchlibrary.com This step eliminates water and forms a crucial intermediate, a 2-substituted-4H-3,1-benzoxazin-4-one.

Condensation with an Amine: The benzoxazinone intermediate is subsequently reacted with a primary amine. For the target molecule, 3-chlorobenzylamine would be used. The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to furnish the desired 3-substituted-4(3H)-quinazolinone. tandfonline.comingentaconnect.com This final step is often carried out by refluxing the reactants in a solvent such as ethanol (B145695) or dimethylformamide (DMF), with DMF sometimes providing higher yields. nih.govmui.ac.ir

This pathway is highly versatile, allowing for the introduction of various substituents at the 2- and 3-positions of the quinazolinone ring by selecting the appropriate acylating agent and primary amine, respectively.

One-pot condensation reactions offer a more direct route to 3-substituted 4(3H)-quinazolinones, avoiding the isolation of the benzoxazinone intermediate. A prominent example is a three-component reaction involving anthranilic acid, an amine, and an orthoester, such as trimethyl orthoformate or ethyl orthoformate. tandfonline.com In this reaction, the components are typically heated together in a suitable solvent like ethanol. The orthoformate serves as the source for the C2 carbon of the quinazolinone ring.

Another established condensation method involves the reaction of 2-aminobenzamides with aldehydes. nih.govresearchgate.netbohrium.com For the synthesis of the target molecule, this would entail the condensation of 2-aminobenzamide with 3-chlorobenzaldehyde. This reaction is often catalyzed by acids or bases and proceeds through an initial imine formation followed by an intramolecular cyclization and subsequent oxidation or dehydrogenation to yield the aromatic quinazolinone ring system. organic-chemistry.org Visible light-induced methods using a photocatalyst have also been developed for this transformation. nih.govresearchgate.netrsc.org

| Classical Method | Key Reactants | Typical Conditions | Reference(s) |

| Benzoxazinone Route | Anthranilic acid, Acetic anhydride, 3-Chlorobenzylamine | Two steps: 1. Heat with Acetic Anhydride. 2. Reflux with amine in EtOH or DMF. | nih.govnih.govnih.gov |

| One-Pot Orthoformate Route | Anthranilic acid, Trimethyl orthoformate, 3-Chlorobenzylamine | One-pot heating in ethanol. | tandfonline.com |

| Aldehyde Condensation | 2-Aminobenzamide, 3-Chlorobenzaldehyde | Acid/base catalysis or photocatalysis. | nih.govresearchgate.net |

Modern and Sustainable Synthetic Approaches for this compound

In response to the growing need for environmentally friendly chemical processes, modern synthetic chemistry has focused on developing sustainable methods that minimize waste, energy consumption, and the use of hazardous materials. rsc.org

The principles of green chemistry have been successfully applied to the synthesis of quinazolinones, leading to more efficient and eco-friendly protocols. benthamscience.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ingentaconnect.com In the context of quinazolinone synthesis, microwaves significantly reduce reaction times, often from hours to minutes, while improving product yields compared to conventional heating methods. scholarsresearchlibrary.comsci-hub.cat The one-pot reaction of anthranilic acid, amines, and an orthoester, for instance, can be efficiently carried out in a microwave reactor at elevated temperatures, leading to the rapid formation of 3-substituted-quinazolin-4(3H)-ones. tandfonline.com This technique is valued for its speed, efficiency, and cleaner reaction profiles. ingentaconnect.comrsc.org

Deep Eutectic Solvents (DESs): Deep eutectic solvents are a class of green solvents that are gaining attention as sustainable alternatives to volatile organic compounds. arkat-usa.org These solvents are typically formed by mixing a hydrogen bond donor (e.g., urea (B33335), tartaric acid) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride). arkat-usa.orgnih.gov DESs are attractive due to their low toxicity, biodegradability, low cost, and high solvation capacity. nih.govrsc.orgroyalsocietypublishing.org The synthesis of quinazolinones has been effectively demonstrated in DESs like choline chloride:urea. tandfonline.com In some procedures, the benzoxazinone intermediate is reacted with an amine in a DES, providing the desired quinazolinone in good yields under milder conditions (e.g., 80°C). tandfonline.comdoaj.org The use of DESs not only serves as a benign reaction medium but can also, in some cases, catalyze the reaction. arkat-usa.orgrsc.org

The combination of microwave heating and deep eutectic solvents represents a potent green chemistry approach for quinazolinone synthesis. tandfonline.comdoaj.orgresearchgate.net

| Green Technique | Advantages | Example Application | Reference(s) |

| Microwave Irradiation | Reduced reaction time, improved yields, cleaner reactions. | One-pot synthesis from anthranilic acid, amine, and orthoformate in 30 min. | scholarsresearchlibrary.comtandfonline.comingentaconnect.comsci-hub.cat |

| Deep Eutectic Solvents (DES) | Low toxicity, biodegradable, recyclable, low cost. | Reaction of benzoxazinone with amines in Choline Chloride:Urea DES. | tandfonline.comrsc.orgarkat-usa.orgnih.govrsc.org |

The development of novel catalytic systems is at the forefront of modern organic synthesis. For quinazolinone synthesis, a highly efficient method involves a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction. organic-chemistry.orgfigshare.com This process provides a powerful and sustainable route for forming the crucial C-N bonds of the heterocyclic ring. nih.gov

This methodology utilizes 2-isocyanobenzoates and amines as the key building blocks. organic-chemistry.org The key features of this reaction are:

Catalyst: An environmentally benign and inexpensive copper(II) acetate (B1210297) catalyst is used. organic-chemistry.orgnih.gov

Solvent: The reaction proceeds well in sustainable solvents like anisole. nih.govacs.org

Conditions: The reaction is performed under mild conditions, often at ambient temperature for aliphatic amines, and does not require a dry or inert atmosphere. nih.gov For less reactive amines, such as anilines, microwave heating can be applied to facilitate the reaction. organic-chemistry.orgacs.org

The proposed mechanism involves the copper catalyst acting as a Lewis acid to facilitate the insertion of the isocyanide group, followed by an intramolecular cyclocondensation to form the quinazolinone product. organic-chemistry.org This method is notable for its broad substrate scope, tolerating a variety of functional groups on both the isocyanobenzoate and the amine, making it a versatile tool for creating libraries of substituted quinazolinones, including 3-alkylated and 3-arylated derivatives. organic-chemistry.orgnih.govresearchgate.net

Yield Optimization and Scalability Considerations in Research Synthesis

A primary consideration in optimizing the synthesis of the 4(3H)-quinazolinone core is the selection of an appropriate catalyst. Copper-based catalysts are frequently employed due to their effectiveness and availability. For instance, a highly efficient, oxidant-free method for producing phenolic quinazolin-4(3H)-ones utilizes a copper(I) catalyst with 2-aminobenzamides, sulfonyl azides, and terminal alkynes, achieving high yields under mild conditions. nih.gov This method's scalability has been demonstrated through a successful gram-scale synthesis. nih.gov Similarly, copper-catalyzed cascade reactions of (2-bromophenyl)methylamines with amidine hydrochlorides using CuBr as a catalyst and air as an economical oxidant represent another viable route. mdpi.com Beyond copper, other catalytic systems, including iodine, have been shown to effectively catalyze the C-H bond amination of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, using oxygen as a green oxidant, to produce quinazolines in moderate to excellent yields (49–92%). nih.gov

Table 1: Impact of Various Catalytic Systems on Quinazolinone Synthesis Yield

| Catalyst System | Starting Materials | Key Conditions | Yield Range | Citation |

|---|---|---|---|---|

| Copper(I) | 2-Aminobenzamides, sulfonyl azides, terminal alkynes | Mild, oxidant-free | High (e.g., 86-98%) | nih.gov |

| CuBr / Air | (2-Bromophenyl)methylamines, amidine hydrochlorides | One-pot tandem | 50-90% | mdpi.com |

| Molecular Iodine / O₂ | 2-Aminobenzaldehydes, benzylamines | Transition-metal-free | 49-92% | nih.gov |

| Ceric Ammonium (B1175870) Nitrate (CAN) / TBHP | Benzylamines, 2-aminobenzophenones | CH₃CN solvent | 75-93% | nih.gov |

| Montmorillonite (B579905) K-10 | Anthranilic acid, amides | Solvent-free, heating | High (e.g., 85%) | researchgate.net |

The optimization of reaction conditions extends to the choice of energy source and solvent. Microwave irradiation (MWI) has emerged as a powerful tool for enhancing reaction rates and improving yields compared to conventional heating methods. frontiersin.orgdoaj.org Studies have shown that MWI can drastically reduce reaction times from hours to minutes while increasing yields significantly. researchgate.netnih.gov For example, a microwave-assisted, solvent-free synthesis of 3-phenyl-4(3H)-quinazolinone catalyzed by heteropolyacids demonstrated that while solvent-based MWI gave lower yields than conventional heating, the solvent-free approach gave comparable or better yields in a fraction of the time (13 minutes vs. 120 minutes). nih.gov

Solvent selection also plays a crucial role. The use of deep eutectic solvents (DESs) like choline chloride:urea represents a green chemistry approach, acting as both the reaction medium and catalyst, with syntheses of 3-substituted-quinazolin-4(3H)-ones reporting yields between 53-84%. researchgate.nettandfonline.com Furthermore, completely solvent-free methods, such as grinding reactants in a mortar and heating, have been developed for preparing 3-benzylquinazolin-4(1H)-one derivatives in excellent yields, offering a simple and environmentally friendly alternative. researchgate.nettandfonline.com The use of recyclable catalysts like montmorillonite K-10 clay under solvent-free conditions further enhances the scalability and sustainability of the synthesis. researchgate.net

Table 2: Comparison of Reaction Conditions for Quinazolinone Synthesis

| Method | Key Conditions | Reaction Time | Yield | Advantages | Citation |

|---|---|---|---|---|---|

| Conventional Heating | Toluene, reflux | 120 min | 75% | Standard procedure | nih.gov |

| Microwave (Solvent-Free) | Heteropolyacid catalyst | 13 min | 75% | Drastically reduced time, green | nih.gov |

| Microwave (Solvent-Free) | Catalyst-free, ammonium acetate | Minutes | 70-91% | Rapid, clean, eco-friendly | nih.gov |

| Ultrasound | No solvent or catalyst | 25-40 min | 89-96% | High yield, rapid, green | nih.gov |

| Solvent-Free Grinding | Heat (70°C), no catalyst | ~10 min | Excellent | Simple, catalyst-free, green | tandfonline.com |

| Deep Eutectic Solvent | Choline chloride:urea, 80°C | - | 53-84% | Green solvent, good yield | researchgate.nettandfonline.com |

Structure Activity Relationship Sar Studies of 3 3 Chlorobenzyl 4 3h Quinazolinone Derivatives

General SAR Principles Governing the Quinazolinone Nucleus

The 4(3H)-quinazolinone scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with multiple biological targets. nih.gov SAR studies have consistently shown that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for modulating biological activity. nih.govmdpi.com The presence of a substituted aromatic ring at the N-3 position is often essential for various pharmacological effects, including antimicrobial and cytotoxic activities. nih.gov

Furthermore, the introduction of different functional groups at the C-2 position, such as methyl, amine, or thiol groups, can significantly influence the biological profile of the resulting compounds. nih.gov The quinazolinone ring itself, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, provides a rigid framework that can be strategically decorated with various substituents to optimize interactions with specific biological targets. researchgate.net

Positional and Substituent Effects on Biological Activity for 4(3H)-Quinazolinones

The biological activity of 4(3H)-quinazolinones is highly dependent on the nature and position of substituents on the core structure. nih.govnih.gov For instance, in the context of antibacterial activity, phenyl rings with para substituents on what is designated as "ring 1" (the substituent at position 2) were found to be favorable. acs.org Conversely, variations and substitutions on "ring 3" (the quinazolinone ring system itself) generally led to reduced activity. acs.org

The type of substituent also plays a critical role. Electron-donating groups at positions 6 and 7 of the quinazolinone core have been shown to increase the antiproliferative activity of certain derivatives. nih.gov In contrast, the introduction of electron-withdrawing groups on the 4(3H)-QLO scaffold can be beneficial for improving antifungal activity. mdpi.com These findings underscore the intricate relationship between the electronic properties of substituents and the resulting biological outcomes.

Research has demonstrated that the 3-benzyl substituent is a key feature in a variety of biologically active quinazolinones. For example, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed and synthesized, exhibiting in vitro antitumor activity. tandfonline.com The flexibility and steric bulk of the benzyl (B1604629) group can orient the molecule within a binding pocket, leading to enhanced potency.

Halogenation, particularly the introduction of a chlorine atom, at the benzyl moiety can have a profound impact on the biological activity of 3-benzyl-4(3H)-quinazolinones. nih.govtandfonline.com The position of the halogen on the benzyl ring is critical. For instance, meta-substituted bromoaniline derivatives of 4-anilino-quinazolines displayed higher antiproliferative activity compared to their para-substituted counterparts. nih.gov

The presence of a chlorine atom can alter the electronic properties of the benzyl ring and enhance hydrophobic interactions with the target protein. nih.gov In some cases, the introduction of a chloro group at the 6-position of the quinazoline (B50416) nucleus in conjunction with the 3-benzyl moiety dramatically increased antitumor activity. tandfonline.com This highlights the synergistic effect of substitutions at different positions of the scaffold.

Table 1: Effect of Halogen Substitution on Biological Activity

Elucidation of Key Pharmacophoric Features within the 3-(3-chlorobenzyl)-4(3H)-quinazolinone Scaffold

A pharmacophore model outlines the essential structural features required for a molecule's biological activity. For the this compound scaffold, several key pharmacophoric features have been identified.

The quinazolinone core itself often acts as a central scaffold, with the nitrogen atoms at positions 1 and 3 being capable of forming crucial hydrogen bonds with target receptors. nih.gov The 3-benzyl group serves as a significant hydrophobic feature, which can fit into hydrophobic pockets of enzymes or receptors. The chlorine atom at the meta position of this benzyl ring further enhances these hydrophobic interactions and can also participate in halogen bonding. nih.gov

Computational Approaches to SAR Prediction and Optimization

Computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking, are invaluable tools for predicting and optimizing the biological activity of quinazolinone derivatives. frontiersin.orgunar.ac.id These approaches allow researchers to build models that correlate the structural features of molecules with their observed biological activities.

3D-QSAR studies on quinazolinone analogs have successfully identified key steric and electronic requirements for potent activity. unar.ac.idresearchgate.net For instance, contour maps generated from these models can highlight regions where bulky or electropositive substituents would be favorable for enhancing activity. unar.ac.id Molecular docking simulations provide insights into the binding modes of these compounds within the active site of a target protein, helping to explain the observed SAR data at a molecular level. frontiersin.orgresearchgate.net These computational tools not only rationalize experimental findings but also guide the design of new, more potent analogs. unar.ac.id

Table 2: List of Compounds Mentioned

Pharmacological Investigations and Biological Activities of 3 3 Chlorobenzyl 4 3h Quinazolinone

Spectrum of Preclinical Biological Activities Identified for Quinazolinone Derivatives

The quinazolinone nucleus is considered a "privileged structure" in drug discovery, as its derivatives have demonstrated a wide array of biological effects in preclinical studies. semanticscholar.orgnih.gov The versatility of the quinazolinone core, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, allows for substitutions at various positions, leading to a diverse range of pharmacological actions. nih.govnih.gov

Key preclinical activities identified for quinazolinone derivatives include:

Anticancer/Antitumor Activity: This is one of the most extensively studied areas for quinazolinone derivatives. They have shown efficacy against various cancer cell lines, including breast, lung, and pancreatic cancer. bezmialem.edu.trresearchgate.netresearchgate.net

Anticonvulsant Activity: Numerous quinazolinone derivatives have been evaluated for their potential to manage seizures, with some compounds showing significant protection in animal models of epilepsy. acs.orgresearchgate.netnih.govsigmaaldrich.comnih.gov

Anti-inflammatory and Analgesic Activity: Derivatives of quinazolinone have been reported to possess significant anti-inflammatory and pain-relieving properties. sigmaaldrich.comnih.govmdpi.comnih.goveco-vector.commedchemexpress.com

Antimicrobial Activity: The quinazolinone scaffold has been a template for the development of agents targeting various pathogens, including bacteria and fungi. rsc.orgebi.ac.ukacs.orgnih.gov

Antiviral and Anti-HIV Activity: Certain quinazolinone derivatives have shown potential as antiviral agents, including activity against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net

Antimalarial Activity: The natural product febrifugine, which contains a quinazolinone-related core, and its synthetic analogues have been investigated for their antimalarial properties. semanticscholar.org

Cardiovascular and Antihypertensive Activity: Some quinazolinone derivatives have been explored for their effects on the cardiovascular system, including potential antihypertensive properties. nih.govnih.govresearchgate.net

Antioxidant Activity: Hybrid molecules containing both quinazolinone and phenol (B47542) scaffolds have been synthesized and evaluated for their potential to counteract oxidative stress. semanticscholar.org

Enzyme Inhibition: Quinazolinone derivatives have been identified as inhibitors of various enzymes, a key mechanism underlying many of their pharmacological effects. nih.govbezmialem.edu.tracs.org

The pharmacological activity of these derivatives is highly dependent on the nature and position of the substituents on the quinazolinone ring system. semanticscholar.orgnih.gov

Specific Biological Activities of 3-(3-chlorobenzyl)-4(3H)-quinazolinone (Preclinical Focus)

While the broader class of quinazolinones is well-studied, specific preclinical data for this compound is more focused. The presence of the 3-chlorobenzyl group at the N-3 position significantly influences its biological profile.

In Vivo Preclinical Model Assessment (e.g., animal models of disease, ex vivo studies)

In vivo studies in animal models are essential to understand the pharmacological effects of a compound in a whole organism. For quinazolinone derivatives, these studies have often focused on their anticonvulsant and anti-inflammatory activities.

Anticonvulsant Activity: Several quinazolinone derivatives have shown promising anticonvulsant activity in preclinical models. The pentylenetetrazole (PTZ)-induced seizure model in mice is a common screening method. In one study, 2,3-disubstituted quinazolin-4(3H)-one derivatives were evaluated and showed potential anticonvulsant effects. acs.org Another study utilized the Maximal Electroshock (MES) method, a standard preclinical model for antiepileptic drugs, to assess the anticonvulsant potential of novel quinazolinone derivatives. researchgate.net While these studies provide a basis for the anticonvulsant potential of the quinazolinone class, specific in vivo data for this compound is not detailed in the provided sources. The structural features, including substituents at the 2 and 3 positions, are known to be crucial for anticonvulsant potency. acs.org

Anti-inflammatory Activity: The anti-inflammatory potential of quinazolinone derivatives has been assessed using models such as the carrageenan-induced paw edema test in rodents. A study on new 2,3,6-trisubstituted-quinazoline derivatives reported significant anti-inflammatory activity for several compounds. mdpi.com Similarly, another series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives exhibited potent anti-inflammatory and analgesic properties in vivo. nih.gov

The table below summarizes the findings from in vivo preclinical assessments of various quinazolinone derivatives.

| Activity Type | Animal Model | Compound Type | Observed Effect |

| Anticonvulsant | Pentylenetetrazole (PTZ)-induced seizures in mice | 2,3-disubstituted quinazolin-4(3H)-ones | Protection against seizures, increased seizure latency acs.org |

| Anticonvulsant | Maximal Electroshock (MES) in rodents | Novel quinazolinone derivatives | Mitigation of seizures researchgate.net |

| Anti-inflammatory | Carrageenan-induced paw edema in rodents | 2,3,6-trisubstituted-quinazolines | Significant reduction in edema mdpi.com |

| Anti-inflammatory & Analgesic | Carrageenan-induced paw edema & writhing test in mice | 2-substituted mercapto-4(3H)-quinazolinones | Potent anti-inflammatory and analgesic effects nih.govmedchemexpress.com |

This table is interactive. Click on the headers to sort the data.

Mechanisms of Action at the Molecular and Cellular Levels

Understanding the mechanism of action at the molecular and cellular level is critical for the rational design and development of new therapeutic agents. For quinazolinone derivatives, several molecular targets and signaling pathways have been identified that mediate their diverse biological activities.

Identification of Molecular Targets (e.g., receptors, enzymes, kinases, ion channels)

The pharmacological effects of quinazolinone derivatives are attributed to their interaction with a variety of molecular targets.

Receptors: The GABA-A receptor is a key target for the anticonvulsant activity of some quinazolinone derivatives. acs.org These compounds can act as positive allosteric modulators at the benzodiazepine (B76468) binding site of the GABA-A receptor, enhancing GABAergic inhibition in the central nervous system. acs.org

Enzymes:

Kinases: As mentioned earlier, various kinases are significant targets, particularly for the anticancer activity of quinazolinones. These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as PI3K and CDK2. nih.gov Inhibition of these kinases disrupts crucial signaling pathways involved in cell proliferation, survival, and angiogenesis.

Carbonic Anhydrases: Inhibition of carbonic anhydrase II has been explored as a potential mechanism for the anticonvulsant effects of some quinazolinone derivatives. acs.org

Cyclooxygenase (COX): The anti-inflammatory activity of certain quinazolinones is linked to their ability to inhibit COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. nih.gov

Ion Channels: While not explicitly detailed for this compound in the provided context, the modulation of ion channels is a plausible mechanism for compounds acting on the central nervous system.

Modulation of Intracellular Signaling Pathways

By interacting with their molecular targets, quinazolinone derivatives can modulate various intracellular signaling pathways, leading to their observed biological effects.

PI3K/Akt/mTOR Pathway: This is a critical pathway in cancer that regulates cell growth, proliferation, and survival. Quinazolinone derivatives have been shown to inhibit this pathway, often by directly targeting PI3K. bezmialem.edu.tr

EGFR Signaling Pathway: Inhibition of EGFR by quinazolinone-based drugs blocks downstream signaling cascades, such as the Ras/Raf/MEK/ERK pathway, which are vital for cancer cell proliferation and survival.

Apoptosis Pathways: Several quinazolinone derivatives induce apoptosis (programmed cell death) in cancer cells. This can be achieved through the modulation of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death.

GABAergic Signaling: For anticonvulsant activity, the enhancement of GABA-A receptor function leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. acs.org

Following a comprehensive search for scholarly articles and research data, specific information regarding the pharmacological investigations and biological activities of the compound this compound is not available in the public domain. Extensive queries for enzyme kinetics, receptor binding studies, and preclinical pharmacodynamics for this exact molecule did not yield specific results.

The scientific literature contains a wealth of information on the broader class of quinazolinone derivatives, many of which exhibit significant biological activities, including as kinase inhibitors and receptor modulators. However, detailed experimental data such as enzyme inhibition constants (IC50), receptor binding affinities (Ki), in vitro and in vivo dose-response relationships, or the time-course of pharmacological effects specifically for this compound could not be located.

Therefore, the requested article detailing the specific pharmacological profile of this compound cannot be generated based on currently accessible scientific literature. Research on this particular compound may be proprietary, unpublished, or not yet conducted.

Computational and Theoretical Studies on 3 3 Chlorobenzyl 4 3h Quinazolinone

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinazolinone derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating key binding interactions that are crucial for their biological activity.

Research on the quinazolinone scaffold has identified several potential protein targets, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Dihydrofolate Reductase (DHFR), and DNA gyrase. nih.govnih.gov Docking simulations of quinazolinone derivatives into the ATP-binding site of EGFR, a validated target in cancer therapy, have shown that the quinazolinone core acts as a crucial scaffold. nih.govfrontiersin.org The N-3 substituent, such as the 3-chlorobenzyl group in the title compound, typically occupies a hydrophobic pocket, contributing significantly to the binding affinity. researchgate.net

Key interactions frequently observed include hydrogen bonds between the quinazolinone moiety and critical amino acid residues like methionine in the hinge region of the kinase domain. nih.govrowan.edu The 3-chlorobenzyl group is predicted to form hydrophobic and van der Waals interactions with nonpolar residues within the active site. The presence and position of the chlorine atom can further enhance binding through specific halogen bond interactions or by modifying the electronic properties of the benzyl (B1604629) ring, influencing its orientation within the binding pocket. Studies have shown that binding energies for such compounds can range from -5.20 to -10.35 Kcal/mol, indicating stable complex formation. tandfonline.com

Table 1: Representative Protein Targets for Quinazolinone Derivatives and Common Interacting Residues

| Protein Target | PDB ID | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| EGFR Tyrosine Kinase | 1M17 | Met769, Lys745, Thr790 | Hydrogen Bonding, Hydrophobic |

| Dihydrofolate Reductase (DHFR) | - | Ala238, Thr245, Thr247 | Hydrogen Bonding, Electrostatic |

| DNA Gyrase B | - | Asp73, Asn46 | Hydrogen Bonding |

Note: This table is illustrative of common findings for the quinazolinone class. Specific interactions for 3-(3-chlorobenzyl)-4(3H)-quinazolinone would depend on the specific protein target.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. scirp.org For quinazolinone derivatives, DFT studies are used to determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP). frontiersin.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the electronic behavior of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that reflects the chemical reactivity and kinetic stability of the molecule. nih.govirjweb.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for electronic transitions. nih.gov

For the quinazolinone scaffold, the HOMO is typically delocalized over the fused benzene (B151609) ring system, while the LUMO is distributed across the pyrimidinone ring. The introduction of the 3-chlorobenzyl substituent influences these energy levels. The electron-withdrawing nature of the chlorine atom can lower both HOMO and LUMO energy levels, potentially affecting the molecule's charge transfer properties and reactivity. scirp.org

Table 2: Illustrative Frontier Orbital Energies for a Quinazolinone Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.646 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating capacity. |

| ELUMO | -1.816 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting capacity. |

Note: The values presented are representative examples for a related heterocyclic system and serve for illustrative purposes. scirp.org Actual values for this compound would require specific calculation.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction in silico

In silico ADMET prediction is a critical step in early-stage drug discovery, used to computationally estimate the pharmacokinetic and toxicological properties of a compound to assess its potential as a drug candidate. tandfonline.com Various software and web servers, such as SwissADME and PreADMET, are used to calculate physicochemical properties and predict ADMET profiles based on the molecule's structure. researchgate.net

For quinazolinone derivatives, ADMET studies often show favorable drug-like properties. nih.govnih.gov These compounds frequently comply with Lipinski's rule of five, which suggests good potential for oral bioavailability. researchgate.net Predictions for this compound would likely indicate high gastrointestinal absorption and good membrane permeability due to its relatively moderate molecular weight and lipophilicity.

Toxicity predictions are also a key component. In silico models can flag potential liabilities such as mutagenicity, carcinogenicity, or inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. The quinazolinone scaffold is generally considered to have a manageable toxicity profile, though specific substituents can alter these properties. tandfonline.com

Table 3: Predicted ADMET and Physicochemical Properties for a Representative Quinazolinone Compound

| Property | Predicted Value/Status | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Compliance with Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule |

| Gastrointestinal Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier Permeant | Varies | Indicates potential for CNS activity |

| CYP450 Inhibition | Varies with derivative | Predicts potential for drug-drug interactions |

Note: This table summarizes typical ADMET predictions for drug-like quinazolinone derivatives. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazolinone Series

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For quinazolinone derivatives, 2D and 3D-QSAR models have been successfully developed to guide the design of more potent inhibitors for targets like EGFR. nih.govunar.ac.idsphinxsai.com

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric, electrostatic, and hydrophobic properties of aligned molecules are mapped and correlated with their inhibitory activity. nih.govsphinxsai.com These studies consistently highlight the importance of the substitution pattern on the quinazolinone ring system. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations are frequently used to validate docking results for quinazolinone derivatives, ensuring that the predicted binding mode is stable within the physiological environment of the target. frontiersin.orgrowan.edu

During an MD simulation, the trajectory of the ligand-protein complex is calculated over a period, typically nanoseconds. The stability of the complex is analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand indicates that it remains securely bound in the active site. researchgate.netresearchgate.net RMSF analysis highlights the flexibility of individual amino acid residues, confirming which parts of the protein interact most dynamically with the ligand. researchgate.net

For quinazolinone inhibitors of EGFR, MD simulations have confirmed the stability of crucial hydrogen bonds and hydrophobic interactions predicted by docking. nih.govresearchgate.net These simulations provide confidence that compounds like this compound can form a stable, long-lasting complex with their biological target, which is a prerequisite for sustained biological activity.

Table 4: Key Metrics in Molecular Dynamics Simulations of Ligand-Target Complexes

| Metric | Description | Indication of Stability |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low and converged RMSD value (e.g., < 2-3 Å) suggests the complex is stable. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Low RMSF values for active site residues indicate stable interactions with the ligand. |

Development and Evaluation of Analogues and Derivatives of 3 3 Chlorobenzyl 4 3h Quinazolinone

Design Strategies for Novel Quinazolinone Analogues

The design of novel analogues based on the 3-(3-chlorobenzyl)-4(3H)-quinazolinone structure is guided by established medicinal chemistry principles, including pharmacophore modeling and structure-activity relationship (SAR) studies. The primary goal is to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. acgpubs.orgresearchgate.net

Key strategies include:

Modification of the N-3 Substituent: The 3-chlorobenzyl group at the N-3 position is a critical site for modification. Design strategies involve altering the substitution pattern on the phenyl ring (e.g., changing the position or nature of the halogen) or replacing the benzyl (B1604629) group entirely with other aryl, heteroaryl, or alkyl moieties. These changes aim to optimize interactions with specific biological targets. SAR studies have shown that substitutions at this position can significantly modulate the biological activities of the molecule. researchgate.net

Introduction of Diversity at the C-2 Position: The C-2 position of the quinazolinone ring is another key site for introducing structural diversity. Strategies involve incorporating various substituents, such as substituted phenyl rings, heterocyclic systems, or aliphatic chains. researchgate.netresearchgate.net For instance, linking different functional groups at this position can lead to compounds with potent anticancer or antimicrobial activities.

Target-Oriented Design: A prevalent strategy is the rational design of analogues to inhibit specific enzymes. The quinazolinone scaffold is a known template for developing kinase inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). dovepress.commdpi.comnih.gov Design efforts focus on creating molecules that fit into the ATP-binding pocket of these kinases, often by ensuring the quinazolinone core can form crucial hydrogen bonds with hinge region residues like methionine. mdpi.com

Hybrid Molecule Approach: This strategy involves combining the quinazolinone scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activity. For example, integrating a urea (B33335), thiourea, or morpholine (B109124) moiety can lead to derivatives with improved anticancer profiles. dovepress.comnih.gov

Synthesis of Chemically Modified Derivatives

The synthesis of chemically modified derivatives of this compound typically follows multi-step routes starting from readily available precursors like anthranilic acid or its derivatives. acgpubs.orgnih.gov

A general synthetic pathway involves the following key steps:

Formation of the Benzoxazinone (B8607429) Intermediate: Anthranilic acid is often first reacted with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. nih.govresearchgate.net

Introduction of the N-3 Substituent: The benzoxazinone intermediate is then reacted with an appropriate amine or hydrazine (B178648) to open the oxazinone ring and subsequently cyclize to the desired 3-substituted-4(3H)-quinazolinone. To obtain a derivative similar to the title compound, 3-chlorobenzylamine (B151487) would be used in this step.

Modification at the C-2 Position: To introduce functionality at the C-2 position, the initial acylation of anthranilic acid can be varied, or post-synthesis modifications can be performed. For example, starting with 2-aminobenzamide (B116534) allows for different cyclization conditions to build the C-2 substituted ring. ijpscr.info A common route involves the condensation of the benzoxazinone intermediate with various amines or other nucleophiles. nih.gov

An alternative and efficient approach is the Niementowski reaction, where anthranilic acid is heated with a substituted amide to directly form the corresponding 2,3-disubstituted-4(3H)-quinazolinone. acgpubs.org Further chemical transformations can be carried out on the final quinazolinone product, such as the reduction of a nitro group to an amine, which can then be acylated to introduce additional diversity. acs.org

Interactive Table: General Synthetic Approaches to Quinazolinone Derivatives

| Starting Material | Key Reagents | Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| Anthranilic Acid | Acetic Anhydride, Amines | 2-Methyl-3,1-benzoxazin-4-one | 2-Methyl-3-substituted-4(3H)-quinazolinones | researchgate.net |

| Substituted Anthranilic Acids | Chloro-acyl chlorides, Amines | N-acyl-anthranilic acids, Benzoxazinones | Tricyclic 4(3H)-quinazolinone derivatives | nih.gov |

| Isatoic Anhydride | Amines, Formaldehyde | Amide intermediates | 1,2-Dihydro-4(3H)-quinazolinone derivatives | acgpubs.org |

| 2-Aminobenzonitrile | Various reagents | Not specified | 4(3H)-quinazolinones | acgpubs.org |

Comparative Biological Activity Profiles of Analogues

The biological activity of quinazolinone analogues is highly dependent on their substitution patterns. Comparative studies have revealed derivatives with significant anticancer, antibacterial, and anti-inflammatory properties. The modification of the core structure of this compound can lead to compounds with varied and potent biological effects.

Anticancer Activity: Many quinazolinone derivatives have been evaluated for their cytotoxicity against various cancer cell lines. Modifications at the C-2 and N-3 positions are crucial for potent anticancer activity, often linked to the inhibition of protein kinases like EGFR and VEGFR-2. dovepress.comnih.gov For example, compound 6d from one study, a 2,3-disubstituted quinazolinone, showed potent antiproliferative activity against the NCI-H460 lung cancer cell line with a GI₅₀ value of 0.789 µM and was a strong inhibitor of EGFR. nih.gov Another series of compounds bearing a urea functionality at position 3, such as compound 5d , exhibited significant anticancer effects against multiple cell lines, including HePG2 (liver cancer) with an IC₅₀ of 2.39 µM. dovepress.com

Antibacterial Activity: The quinazolinone scaffold has also served as a template for novel antibacterial agents, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net In a comprehensive study, 77 variants of a 4(3H)-quinazolinone lead were synthesized and evaluated. Compound 27 emerged as a promising candidate with potent activity against all tested S. aureus strains (MIC ≤0.5 μg/mL), good oral bioavailability, and efficacy in animal infection models. nih.govresearchgate.net The activity is often attributed to the inhibition of penicillin-binding proteins (PBPs). nih.gov

Interactive Table: Biological Activities of Selected Quinazolinone Analogues

| Compound | Key Structural Features | Biological Activity | Target/Cell Line | Potency (IC₅₀/MIC/GI₅₀) | Reference |

|---|---|---|---|---|---|

| 5d | Quinazolinone-urea hybrid | Anticancer | HePG2 | 2.39 µM | dovepress.com |

| 5h | Quinazolinone-urea hybrid | Anticancer | HCT116 | 5.89 µM | dovepress.com |

| 6d | 2,3-disubstituted quinazolinone | Anticancer | NCI-H460 | 0.789 µM | nih.gov |

| 27 | 2,3-disubstituted quinazolinone | Antibacterial | S. aureus (MRSA) | ≤0.5 µg/mL | nih.govresearchgate.net |

| 35 | 4(3H)-QLO derivative | Multi-kinase inhibitor | VEGFR-2 | 0.29 µM | nih.gov |

| 3e | 3-phenylquinazolin-2,4(1H,3H)-dione | Dual kinase inhibitor | VEGFR-2 / c-Met | 83 nM / 48 nM | nih.gov |

Structure-Mechanism Relationship Studies for Derived Compounds

Understanding the relationship between the chemical structure of a quinazolinone derivative and its biological mechanism of action is fundamental for rational drug design. These studies often combine biological data with computational molecular modeling.

For analogues designed as kinase inhibitors, the quinazolinone ring typically acts as a scaffold that mimics the adenine (B156593) base of ATP. The N-1 and N-3 atoms are key for establishing hydrogen bonds within the kinase hinge region, which is a critical interaction for potent inhibition. mdpi.com For example, docking studies of EGFR inhibitors showed that the N-1 of the quinazoline (B50416) ring forms a hydrogen bond with the backbone NH of Met793 in the EGFR active site. mdpi.com

In the case of antibacterial quinazolinones that target penicillin-binding proteins (PBPs), the mechanism can be analogous to that of β-lactam antibiotics. Some quinazolinone compounds have been shown to bind to the active site of PBP2a in MRSA, and intriguingly, also to an allosteric site, a mechanism shared with the advanced cephalosporin, ceftaroline. nih.gov

Structure-activity relationship (SAR) studies have elucidated key structural requirements for activity:

Substituents on the N-3 Phenyl Ring: The electronic properties and position of substituents on the phenyl ring at the N-3 position (such as the chloro group in the title compound) are critical. For antibacterial activity, electron-withdrawing and lipophilic groups are often beneficial. nih.gov

Substituents at C-2: For antibacterial quinazolinones, hydrophilic groups are generally favored at the C-2 position, with the specific placement of hydrogen-bond donors and acceptors being important for potency. acs.org

The Quinazolinone Core: Modifications to the main quinazolinone ring system, such as substitutions at the C-6 or C-7 positions, often lead to a reduction in activity, indicating the importance of an unsubstituted core for certain biological targets. acs.org

These detailed SAR and mechanistic studies provide a roadmap for the future design of more potent and selective derivatives based on the this compound template.

Future Research Directions and Unexplored Avenues for 3 3 Chlorobenzyl 4 3h Quinazolinone

Novel Synthetic Approaches for Enhanced Efficiency and Selectivity

Future synthetic research on 3-(3-chlorobenzyl)-4(3H)-quinazolinone should prioritize the development of more efficient, cost-effective, and environmentally friendly methods. While classical synthetic routes, such as the reaction of 2-aminobenzamides with aldehydes or orthoesters, are established, there is considerable room for improvement. mdpi.comtandfonline.com

Green chemistry approaches, for instance, represent a significant area for exploration. The use of deep eutectic solvents (DESs) and microwave-assisted synthesis has shown promise for other quinazolinone derivatives, offering advantages such as reduced reaction times, higher yields, and easier work-up. tandfonline.com Future studies could investigate the applicability of these methods to the synthesis of this compound and its analogues.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of reaction conditions (temperature, time, power) for this compound synthesis. |

| Deep Eutectic Solvents (DESs) | Green and recyclable solvents, potential for improved solubility and reactivity. | Screening of different DES compositions for optimal performance in the synthesis of the target compound. |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures. | Design and development of novel multi-component strategies for the direct synthesis of this compound from simple precursors. |

| Novel Catalytic Systems | Milder reaction conditions, higher selectivity, improved yields. | Exploration of new catalysts, including metal-based and organocatalysts, for the key bond-forming reactions in the quinazolinone synthesis. |

Identification of Undiscovered Biological Activities and Therapeutic Applications (Preclinical)

The 4(3H)-quinazolinone core is known for its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. acgpubs.orgnih.govmdpi.com However, the full biological profile of this compound is yet to be comprehensively explored. Future preclinical research should aim to screen this compound and its novel derivatives against a wide range of biological targets and disease models.

A significant area of interest is its potential as an anticancer agent. Many quinazolinone derivatives have shown potent cytotoxicity against various cancer cell lines. nih.govnih.gov Future studies should evaluate the efficacy of this compound against a panel of human cancer cell lines, including those resistant to current therapies. Investigating its potential to inhibit key cancer-related enzymes, such as tyrosine kinases or histone deacetylases (HDACs), could reveal novel therapeutic opportunities. nih.govmdpi.com

The antimicrobial potential of this compound also warrants further investigation. With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. mdpi.com Preclinical studies should assess the activity of this compound against a broad spectrum of pathogenic bacteria and fungi, including multidrug-resistant strains. mdpi.commdpi.com

| Potential Therapeutic Area | Rationale for Investigation | Suggested Preclinical Studies |

| Oncology | The quinazolinone scaffold is present in several approved anticancer drugs and numerous experimental agents. nih.govnih.gov | Cytotoxicity screening against a panel of cancer cell lines, in vivo studies in animal models of cancer, investigation of effects on cell cycle and apoptosis. |

| Infectious Diseases | Quinazolinone derivatives have demonstrated significant antibacterial and antifungal properties. mdpi.commdpi.com | Determination of minimum inhibitory concentrations (MICs) against various pathogenic microbes, studies on the mechanism of antimicrobial action. |

| Inflammatory Disorders | Anti-inflammatory activity is a known property of some quinazolinone compounds. acgpubs.org | Evaluation in cellular and animal models of inflammation, investigation of effects on inflammatory mediators and signaling pathways. |

| Neurodegenerative Diseases | Certain quinazolinone derivatives have shown activity related to the central nervous system. | Screening for neuroprotective effects in relevant in vitro and in vivo models. |

Deeper Elucidation of Molecular and Cellular Mechanisms of Action

A thorough understanding of the molecular and cellular mechanisms of action is crucial for the rational design of more potent and selective analogues of this compound. While some quinazolinone derivatives are known to target specific enzymes or receptors, the precise molecular targets of this particular compound are largely unknown.

Future research should employ a combination of experimental and computational approaches to identify and validate its biological targets. Techniques such as affinity chromatography, proteomics, and molecular docking can be used to identify potential protein binding partners. nih.gov Subsequent biochemical and cellular assays can then be used to confirm these interactions and elucidate their functional consequences.

For instance, if the compound shows anticancer activity, it will be important to determine whether it acts through the inhibition of specific kinases, induction of apoptosis, or other mechanisms. Molecular docking studies can provide insights into the binding modes of this compound with various protein targets, helping to explain its structure-activity relationship and guide the design of more potent inhibitors. nih.gov

Conceptual Frameworks for Targeted Delivery Systems (e.g., prodrugs, nanocarriers)

The therapeutic efficacy of a drug is often limited by its pharmacokinetic properties, such as poor solubility, low bioavailability, and off-target toxicity. Targeted drug delivery systems offer a promising strategy to overcome these limitations. google.com Future research should explore the development of targeted delivery systems for this compound to enhance its therapeutic index.

Prodrug strategies could be employed to improve the compound's solubility and pharmacokinetic profile. This would involve chemically modifying the molecule to create an inactive form that is converted to the active drug at the target site.

Nanocarrier-based delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could also be investigated. nih.gov These systems can encapsulate the drug, protecting it from degradation and facilitating its accumulation at the site of action, thereby reducing systemic toxicity. google.com The surface of these nanocarriers can be functionalized with targeting ligands to further enhance their specificity for diseased cells or tissues. nih.gov

| Delivery System | Potential Advantages | Research Focus |

| Prodrugs | Improved solubility, enhanced bioavailability, site-specific drug release. | Design and synthesis of prodrugs of this compound with tailored activation mechanisms. |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeting. | Formulation and characterization of liposomal formulations of the compound, evaluation of their in vitro and in vivo performance. |

| Polymeric Nanoparticles | High drug loading capacity, controlled release properties, tunable physicochemical properties. | Development of biodegradable polymeric nanoparticles for sustained and targeted delivery of this compound. |

Computational Design of Next-Generation Analogues with Improved Profiles

Computational chemistry and molecular modeling are powerful tools in modern drug discovery that can accelerate the design and development of new therapeutic agents. nih.govnih.gov Future research on this compound should leverage these tools to design next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.

Quantitative structure-activity relationship (QSAR) studies can be performed to identify the key structural features that are important for the biological activity of this class of compounds. This information can then be used to guide the design of new analogues with enhanced activity.

Molecular docking and molecular dynamics simulations can be used to predict the binding modes of new analogues with their biological targets and to estimate their binding affinities. nih.gov This can help to prioritize the synthesis of the most promising compounds. In silico ADME (absorption, distribution, metabolism, and excretion) predictions can also be used to assess the drug-likeness of new analogues and to identify potential pharmacokinetic liabilities early in the drug discovery process. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(3-chlorobenzyl)-4(3H)-quinazolinone, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer :

- Classical synthesis : Condensation of anthranilic acid derivatives with aldehydes or ketones under acidic/basic conditions. For example, reacting 2-aminobenzamide with benzyl alcohol derivatives under oxidative coupling (e.g., using t-BuONa and oxygen as a green oxidant) .

- Optimization strategies :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) or ethanol-water mixtures to enhance solubility and reduce side reactions .

- Catalysts : Base catalysts like K₂CO₃ improve nucleophilic substitution efficiency in alkylation reactions .

- Temperature control : Reflux at 120°C for 24 hours maximizes yields (up to 84%) in oxidative coupling routes .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm) and the C=O carbonyl group (δ 160–170 ppm). The 3-chlorobenzyl substituent shows distinct splitting patterns .

- IR spectroscopy : Stretching vibrations at ~1680 cm⁻¹ confirm the quinazolinone carbonyl .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 270.71 for C₁₅H₁₁ClN₂O) validate the molecular formula .

Q. What in vitro assays are utilized to evaluate the antimicrobial potential of 4(3H)-quinazolinone derivatives?

- Methodological Answer :

- Broth microdilution : Determines minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus fumigatus .

- Agar diffusion : Assesses zone-of-inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .

- Time-kill assays : Quantifies bactericidal/fungicidal kinetics over 24–48 hours .

Advanced Questions

Q. What structure-activity relationships (SAR) govern the antifungal activity of 3-substituted-4(3H)-quinazolinones?

- Methodological Answer :

-

Position 7 substitution : Halogens (e.g., Cl, Br) enhance antifungal potency by increasing electron-withdrawing effects and membrane permeability. UR-9825 (7-Cl derivative) showed MICs of 0.05–0.5 μg/mL against Candida spp., outperforming fluconazole .

-

Stereochemistry : The (1R,2R) configuration of UR-9825 is critical; enantiomers (1S,2S) lost activity due to poor target binding .

-

Hydrophobicity : Higher logP values correlate with prolonged half-life in rats (t₁/₂ = 6–9 hours) but may reduce solubility .

Table 1 : In vitro antifungal activity of UR-9825 vs. reference drugs

Compound MIC (μg/mL) Candida spp. MIC (μg/mL) Aspergillus spp. UR-9825 0.05–0.5 0.1–1.0 Fluconazole 1.0–8.0 >16.0 Voriconazole 0.1–0.5 0.05–0.5

Q. How do pharmacokinetic properties like half-life influence the in vivo efficacy of this compound derivatives?

- Methodological Answer :

- Species-specific metabolism : In mice, UR-9825’s short half-life (t₁/₂ = 1 hour) limited efficacy in systemic candidiasis, requiring bid dosing. In rats (t₁/₂ = 6 hours), single-dose oral administration achieved 90% survival .

- Formulation adjustments : Liposomal encapsulation or prodrug strategies (e.g., phosphate esters) improve bioavailability in low-solubility derivatives .

Q. What mechanistic insights explain the antiviral activity of 3-(substituted-benzalamino)-4(3H)-quinazolinones against tobacco mosaic virus (TMV)?

- Methodological Answer :

- Pathogenesis-related (PR) protein induction : Compound III-31 upregulated PR-1a and PR-5 genes in Nicotiana benthamiana, inhibiting viral replication (confirmed via RT-PCR) .

- Oxidative stress modulation : Enhanced peroxidase (POD) and superoxide dismutase (SOD) activity reduced TMV-induced oxidative damage .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.